molecular formula C7H9FN2O B13622922 2-Ethyl-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one

2-Ethyl-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B13622922
M. Wt: 156.16 g/mol
InChI Key: ZCNBRUADFOUHKN-UHFFFAOYSA-N
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Description

2-Ethyl-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound with a pyrimidine moiety in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydropyrimidin-2(1H)-ones, including 2-Ethyl-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one, can be efficiently achieved via the Biginelli reaction. This multicomponent reaction involves the combination of an aldehyde, a β-ketoester, and urea under acidic conditions . For instance, using silicotungstic acid supported on Ambelyst-15 as a heterogeneous catalyst under solventless conditions has been reported to yield high efficiency .

Industrial Production Methods

In industrial settings, the Biginelli reaction is often optimized for large-scale production. The use of heterogeneous catalysts allows for easy recovery and recycling, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidinones.

    Reduction: Reduction reactions can yield dihydropyrimidines.

    Substitution: Halogenation and alkylation reactions are common, where the fluorine or methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide, while alkylation can be performed using alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted pyrimidinones and dihydropyrimidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Ethyl-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydropyrimidin-2(1H)-one: Shares the core structure but lacks the ethyl, fluoro, and methyl substituents.

    5-Fluoro-3,4-dihydropyrimidin-2(1H)-one: Similar but without the ethyl and methyl groups.

    6-Methyl-3,4-dihydropyrimidin-2(1H)-one: Lacks the ethyl and fluoro groups.

Uniqueness

2-Ethyl-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one is unique due to the presence of the ethyl, fluoro, and methyl substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

2-ethyl-5-fluoro-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H9FN2O/c1-3-5-9-4(2)6(8)7(11)10-5/h3H2,1-2H3,(H,9,10,11)

InChI Key

ZCNBRUADFOUHKN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C(=O)N1)F)C

Origin of Product

United States

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